(4-(Furan-2-carbonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone
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Overview
Description
(4-(Furan-2-carbonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone: is a chemical compound with the molecular formula C14H12N4O3 and a molecular weight of 296.28 g/mol . This compound features a piperazine ring substituted with a furan-2-carbonyl group and a 6-hydroxypyrimidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Furan-2-carbonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone typically involves the following steps:
Furan-2-carboxylic acid: is first activated using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
The activated furan-2-carboxylic acid is then reacted with piperazine to form 4-(furan-2-carbonyl)piperazine .
The resulting 4-(furan-2-carbonyl)piperazine is further reacted with 6-hydroxypyrimidin-4-carboxylic acid under coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Reduction: : Reduction reactions can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH3) or alkyl halides .
Common Reagents and Conditions
Oxidation: : KMnO4, CrO3, in acidic or neutral conditions.
Reduction: : NaBH4, LiAlH4, in anhydrous ether or THF.
Substitution: : NH3, alkyl halides, in polar aprotic solvents like DMSO or DMF.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted piperazines or pyrimidines.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Employed in studying enzyme inhibition and protein-ligand interactions.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-(Furan-2-carbonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the biological context and the specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
This compound is structurally similar to other piperazine derivatives and pyrimidinone compounds. Some similar compounds include:
Furan-2-carbonyl-piperazine derivatives: : These compounds share the furan-2-carbonyl group attached to a piperazine ring.
Pyrimidinone derivatives: : These compounds feature a pyrimidin-4-one structure with various substituents.
The uniqueness of (4-(Furan-2-carbonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone
Properties
IUPAC Name |
4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c19-12-8-10(15-9-16-12)13(20)17-3-5-18(6-4-17)14(21)11-2-1-7-22-11/h1-2,7-9H,3-6H2,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPARLMBMWLGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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